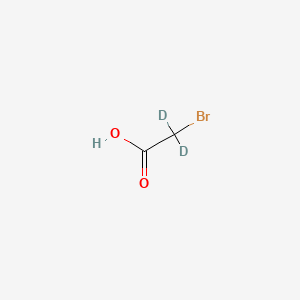

Bromoacetic Acid-d2

Description

Significance of Stable Isotope Labeling in Modern Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique that involves the substitution of specific atoms in a molecule with their non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comcernobioscience.com This method has become indispensable across various scientific disciplines for its ability to trace the journey of molecules through intricate biological and chemical systems. adesisinc.comsilantes.comsilantes.com By introducing these "heavy" isotopes, researchers can track the fate of compounds, elucidate metabolic pathways, and understand reaction mechanisms with high precision. creative-proteomics.comadesisinc.comsilantes.com

The primary advantage of using stable isotopes lies in their ability to be detected by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.comadesisinc.comlookchem.com These methods can differentiate between the labeled and unlabeled molecules, providing a clear window into molecular transformations and interactions. cernobioscience.comlookchem.com This enhanced analytical precision is crucial for obtaining reliable data and gaining deeper insights into complex biological processes, from protein expression analysis to drug metabolism studies. creative-proteomics.comadesisinc.comsigmaaldrich.com

Overview of Deuterated Analogues in Mechanistic and Pathway Elucidation Studies

Deuterated analogues, where hydrogen atoms are replaced by deuterium, are particularly valuable in mechanistic and pathway elucidation studies due to the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it is broken more slowly in chemical reactions. wikipedia.org This difference in reaction rates can provide profound insights into the rate-determining steps of a reaction mechanism. wikipedia.orgsnnu.edu.cn

By strategically placing deuterium atoms at specific positions within a molecule, researchers can observe how this substitution affects the reaction rate and products. This information helps to identify which C-H bonds are broken during the reaction, thereby clarifying the mechanism. wikipedia.org Deuterated compounds are widely used to study reaction mechanisms, investigate metabolic pathways of drugs, and as internal standards in quantitative analysis. chemrxiv.orgresearchgate.net The application of deuterated analogues has significantly advanced our understanding of a wide range of chemical and biological processes. wikipedia.orgrsc.orgresearchgate.net

Research Imperatives and Emerging Applications for Bromoacetic Acid-d2

This compound (BrCD₂CO₂H) is a deuterated form of bromoacetic acid, a versatile building block in organic synthesis. cymitquimica.comwikipedia.org As a relatively strong alkylating agent, bromoacetic acid and its derivatives are used in the synthesis of various pharmaceuticals and other chemicals. wikipedia.orgsolubilityofthings.compharmacompass.com The deuterated version, this compound, combines the reactivity of bromoacetic acid with the unique properties of deuterium, opening up new avenues for research.

One of the key applications of this compound is in the synthesis of other deuterated molecules. cymitquimica.comnih.govacs.org For example, it can be used to introduce a deuterated acetyl group into a larger molecule, allowing researchers to track the fate of that specific part of the molecule in subsequent reactions or biological processes. nih.govacs.org This is particularly useful in drug discovery and development, where understanding the metabolism of a drug is crucial. adesisinc.com

Recent research has focused on developing new methods for the synthesis of deuterated compounds, including those derived from bromoacetic acid. unc.edunih.gov These advancements are driven by the increasing demand for isotopically labeled compounds in various fields, including proteomics, metabolomics, and environmental science. adesisinc.comchemrxiv.org The development of more efficient and selective deuteration methods will likely expand the applications of this compound and other deuterated building blocks in the future. researchgate.net

Physicochemical Properties of this compound and its Non-Deuterated Analogue

| Property | This compound | Bromoacetic Acid |

| Chemical Formula | C₂HD₂BrO₂ cymitquimica.com | C₂H₃BrO₂ wikipedia.org |

| Molecular Weight | 140.96 g/mol cymitquimica.com | 138.95 g/mol wikipedia.org |

| Boiling Point | ~208 °C (lit.) sigmaaldrich.com | 208 °C (lit.) sigmaaldrich.com |

| Melting Point | 47-49 °C (lit.) sigmaaldrich.com | 49-51 °C wikipedia.org |

| CAS Number | 14341-48-1 sigmaaldrich.com | 79-08-3 wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C2H3BrO2 |

|---|---|

Molecular Weight |

140.96 g/mol |

IUPAC Name |

2-bromo-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2 |

InChI Key |

KDPAWGWELVVRCH-DICFDUPASA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)Br |

Canonical SMILES |

C(C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Utilization for Bromoacetic Acid D2

Strategies for Deuterium (B1214612) Incorporation at the Alpha-Carbon Position

The introduction of deuterium at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of carboxylic acids is a critical transformation for creating labeled compounds. This specific labeling allows for the study of reaction mechanisms, kinetic isotope effects, and the enhancement of metabolic stability in pharmaceutical compounds. nih.govacs.org

The primary route for synthesizing bromoacetic acid is the bromination of acetic acid. wikipedia.org A common laboratory method is the Hell-Volhard-Zelinsky reaction, which involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus. sciencemadness.orgprepchem.com

For the synthesis of Bromoacetic Acid-d2, this established methodology is adapted by using a deuterated precursor. The most direct approach involves the bromination of acetic acid-d4 (CD₃COOD) or acetic acid-d3 (CD₃COOH). The reaction proceeds by converting the deuterated acetic acid into an acyl halide intermediate, which then undergoes bromination at the alpha-position, followed by hydrolysis to yield the final product, BrCD₂COOH.

An alternative conceptual route involves H-D exchange on bromoacetic acid itself. This typically requires base- or acid-catalyzed exchange of the enolizable alpha-protons with a deuterium source like deuterium oxide (D₂O). scielo.org.mx However, achieving high levels of isotopic enrichment often necessitates multiple cycles of this exchange process. scielo.org.mx

Ensuring high isotopic purity is a critical challenge in the synthesis of deuterated compounds. researchgate.net The presence of isotopic impurities, such as under-deuterated or non-deuterated species, can compromise the intended application, whether for mechanistic studies or as a deuterated pharmaceutical ingredient. nih.govpharmaffiliates.com The goal is to maximize the incorporation of deuterium at the target site while minimizing mis-deuteration at other positions. researchgate.net

Several analytical techniques are employed to determine the isotopic purity and the degree of deuterium incorporation:

Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust method used in quality control to separate and quantify isotopologues based on their mass-to-charge ratio. It is effective for release testing of both deuterated reagents and final drug substances. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to quantify the remaining protons at the labeled site, thereby determining the percentage of deuterium incorporation. nih.gov Quantitative NMR (qNMR) is a powerful tool for analyzing isotopic purity. bvsalud.org

Molecular Rotational Resonance (MRR) Spectroscopy : This advanced spectroscopic technique offers high precision in identifying and quantifying different isotopologues in a sample, even those present in very small amounts (down to 0.3%). nih.gov

The choice of synthetic route and careful control of reaction conditions are paramount for achieving high isotopic enrichment. For instance, using highly enriched deuterated starting materials and minimizing sources of protic impurities are essential steps. scielo.org.mx

Various methods have been developed for the deuteration of carboxylic acids, each with distinct advantages and limitations. The choice of technique often depends on the desired selectivity (alpha, beta, etc.), substrate scope, and reaction conditions.

| Deuteration Technique | Catalyst/Reagent | Deuterium Source | Key Features & Findings | Citation(s) |

| Classical H/D Exchange | Acid or Base | D₂O | Simple concept based on enolization; often requires multiple treatments for high isotopic purity. | scielo.org.mx |

| Iridium Catalysis | Iridium Complexes | D₂O | Enables α-selective deuteration of alcohols, which can be precursors to carboxylic acids. Proceeds via dehydrogenation/deuteration cycle. | rsc.org |

| Palladium Catalysis | Palladium Complexes with specific ligands | D₂O | Allows for late-stage C-H deuteration. Can be directed to the β-position of aliphatic acids using an 8-aminoquinoline (B160924) directing group. | rsc.orgthieme-connect.com |

| Photoredox Catalysis | Organic or Iridium-based photocatalysts | D₂O | Mild and practical method for decarboxylative deuteration of alkyl carboxylic acids, providing excellent deuterium incorporation at predicted sites. | researchgate.net |

| Organocatalysis (N-Heterocyclic Carbenes) | N-Heterocyclic Carbene (NHC) | D₂O | Catalyzes H/D exchange at both α- and γ-positions of enals, which can be oxidized to the corresponding carboxylic acids. | ntu.edu.sg |

| Chemoenzymatic Methods | Palladium catalyst and Lipase | D₂O | Achieves β-specific methylene (B1212753) C(sp³)–H deuteration of aliphatic acids with high chemo- and regioselectivity under mild conditions. | rsc.org |

This compound as a Versatile Building Block in Complex Molecular Synthesis

Bromoacetic acid and its esters are widely recognized as versatile building blocks in organic synthesis. cymitquimica.comwikipedia.org The deuterated analogue, this compound, retains this versatility while providing a means to introduce a stable isotopic label into the backbone of complex molecules.

One of the most significant applications of this compound is in the synthesis of deuterated peptoids. Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that are resistant to proteolytic degradation and have a wide range of biological activities. peptoids.orgnih.gov

The synthesis of peptoids is most commonly achieved via the "submonomer" method. peptoids.orgnih.govescholarship.org This robust, two-step iterative process involves:

Acylation : A resin-bound primary amine is acylated with bromoacetic acid, typically activated with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). peptoids.orgmdpi.com

Displacement : A primary amine (the "submonomer") is added, which displaces the bromide to form the N-substituted glycine (B1666218) monomer and regenerate the secondary amine for the next cycle. peptoids.orgmdpi.com

By simply replacing standard bromoacetic acid with This compound in the acylation step, deuterium atoms are precisely installed at the alpha-carbon of every monomer unit in the peptoid backbone. This strategy provides a straightforward route to fully deuterated peptoid backbones.

The incorporation of deuterium into peptoids and other peptidomimetics is highly valuable for several reasons:

Enhanced Metabolic Stability : The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage, potentially increasing the in vivo efficacy of a peptidomimetic therapeutic. nih.gov

Mechanistic and Structural Studies : Deuterium labels serve as probes in NMR and mass spectrometry studies to investigate the structure, dynamics, and interactions of peptidomimetics. nih.gov

This compound and its corresponding esters (e.g., ethyl bromoacetate-d2) are valuable precursors for generating deuterated intermediates used in stereoselective synthesis. The deuterium label is carried through synthetic sequences, allowing for the creation of complex, stereochemically defined molecules with precise isotopic labeling.

For example, α-bromoesters are key reagents in the Reformatsky reaction , where they react with carbonyl compounds in the presence of zinc to form β-hydroxy esters. Using ethyl bromoacetate-d2 in this reaction would produce a β-hydroxy ester with a deuterated α-position, which can then be transformed into other functional groups while retaining the isotopic label and controlling the stereochemistry at the newly formed chiral center.

Furthermore, these deuterated building blocks can participate in various other transformations:

Cycloaddition Reactions : They can be used in cycloadditions to create functionalized cyclopropanes and other cyclic systems with a deuterium label. acs.org

Alkylation Reactions : As a potent alkylating agent, this compound can be used to introduce a CD₂COOH or CD₂COOR group onto a variety of nucleophiles. cymitquimica.com

Photoredox-Catalyzed Reactions : α-bromoacetates are effective radical precursors in photoredox-catalyzed reactions, such as the difunctionalization of alkenes and alkynes. chemrxiv.org Employing the deuterated version enables the synthesis of complex, polyfunctional molecules with a specific deuterium label for mechanistic or metabolic studies.

The ability to generate these labeled intermediates is crucial for studying kinetic isotope effects in stereoselective reactions and for tracing the metabolic pathways of complex molecules in biological systems.

Derivatization Reactions Involving Deuterated Bromoacetic Acid

This compound, with its reactive carboxylic acid and alkyl halide moieties, can be readily converted into various derivatives. cymitquimica.com These derivatization reactions are crucial for subsequent synthetic steps or for analytical purposes. Key derivatizations include esterification and amide bond formation.

Esterification: The carboxylic acid group of this compound can be esterified under standard conditions. For instance, refluxing this compound with an alcohol like methanol (B129727) in the presence of a strong acid catalyst such as concentrated sulfuric acid yields the corresponding deuterated ester, methyl bromoacetate-d2. scispace.com This conversion is often performed to create a more volatile derivative suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS) or to generate a key intermediate for further reactions. scispace.compsu.edu

Amide Bond Formation: this compound is frequently used in the synthesis of modified peptides and related structures. nih.govcem.com The carboxylic acid is activated and then reacted with a primary or secondary amine to form a stable amide linkage. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC). cem.com Another strategy involves converting this compound into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. sigmaaldrich.comgoogle.com This activated ester readily reacts with amine groups to form N-bromoacetyl-derivatized compounds. sigmaaldrich.com

The table below summarizes key derivatization reactions of this compound.

| Derivative Type | Reactants | Key Reagents/Conditions | Product | Application |

| Ester | This compound, Methanol | Concentrated H₂SO₄, Reflux | Methyl bromoacetate-d2 | Intermediate for organic synthesis, GC-MS analysis scispace.com |

| Amide | This compound, Resin-bound Amine | N,N'-diisopropylcarbodiimide (DIC) | Resin-bound N-(bromoacetyl-d2) amine | Solid-phase synthesis of peptoids cem.com |

| Activated Ester | Bromoacetic Acid, N-hydroxysuccinimide | Carbodiimide (e.g., DIC, DCC) | Bromoacetic acid N-hydroxysuccinimide ester | Reagent for coupling to primary amines sigmaaldrich.comgoogle.com |

Advanced Synthetic Protocols for Structurally Diverse Deuterated Organic Compounds

The true utility of this compound and its derivatives lies in their application as building blocks for introducing deuterium into complex molecules. cymitquimica.com This strategy is vital in fields such as medicinal chemistry for studying drug metabolism and pharmacokinetics.

Synthesis of Deuterated Acyclic Compounds: Deuterated esters derived from this compound are valuable intermediates in carbon-carbon bond-forming reactions. For example, methyl bromoacetate-d2 can be used in the Reformatsky reaction. It reacts with an aldehyde (e.g., methyl ω-aldehydononanoate) in the presence of activated zinc to form a β-hydroxy ester. scispace.com Subsequent hydrolysis of the ester groups yields a deuterated diacid, such as 3-hydroxy-2,2-dideuterio-dodecanedioic acid, which can serve as a stable isotope standard for metabolic studies. scispace.com

Synthesis of Deuterated Peptoids and Peptide Tertiary Amides (PTAs): A powerful application of this compound is in the "sub-monomer" synthesis of peptoids, which are N-substituted glycine oligomers. nih.govcem.com The process involves two key steps: first, a resin-bound primary amine is acylated with this compound (activated by DIC). Second, the resulting α-bromo-d2-acetyl group undergoes nucleophilic displacement by a different primary amine. cem.comresearchgate.net Repeating this two-step cycle allows for the construction of complex, protease-resistant polymers with deuterium incorporated into the backbone at precise locations. nih.govcem.com This method enables the creation of large combinatorial libraries of deuterated compounds for drug discovery. nih.gov

Synthesis of Deuterated Heterocycles: Bromoacetic acid and its esters are fundamental precursors for a wide variety of heterocyclic compounds. While direct examples detailing the use of the d2-isotopologue are specialized, the synthetic routes are well-established. For instance, the reaction of bromoacetyl derivatives with amines, amidines, or ureas can lead to the formation of deuterated pyrazines, imidazoles, and other heterocycles. nih.gov These deuterated heterocycles are of significant interest in pharmaceutical research for mitigating metabolic oxidation by enzymes like aldehyde oxidase, a strategy that relies on the kinetic isotope effect. nih.gov

The following table outlines advanced synthetic applications utilizing this compound.

| Synthetic Target Class | Protocol | Intermediate(s) | Final Product Example | Purpose |

| Deuterated Fatty Acids | Reformatsky Reaction | Methyl bromoacetate-d2 | 3-hydroxy-2,2-dideuterio-dodecanedioic acid | Isotope-labeled standard for metabolic disorder studies scispace.com |

| Deuterated Peptoids | Sub-monomer Solid-Phase Synthesis | N-(bromoacetyl-d2) amine on resin | Deuterated N-alkylated glycine oligomer | Protease-resistant peptidomimetics for drug discovery nih.govcem.com |

| Deuterated Heterocycles | Cyclocondensation Reactions | Bromoacetyl-d2 derivatives | Deuterated pyrazoles, pyrimidines, pyrroles | Probes for studying drug metabolism, enhancing metabolic stability nih.govnih.gov |

Spectroscopic Characterization and Structural Elucidation of Bromoacetic Acid D2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Analysis of Deuterated Systems

NMR spectroscopy is a primary tool for investigating the structure of molecules. For deuterated compounds like Bromoacetic Acid-d2, NMR provides unique insights into the location and effects of isotopic substitution.

The analysis of deuterium-containing molecules such as this compound (BrCD₂COOH) involves a combination of NMR techniques to gain a complete structural picture.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the signal corresponding to the α-protons (the hydrogens on the carbon adjacent to the bromine) would be absent. The only observable proton signal would be from the carboxylic acid group (-COOH), which is typically a broad singlet. This absence of the α-proton signal is a definitive confirmation of deuterium (B1214612) substitution at that position.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon framework. For this compound, the α-carbon (the one bonded to deuterium) will exhibit a distinct multiplet pattern due to coupling with the deuterium nuclei (¹JC-D). Since deuterium has a spin I=1, a carbon coupled to two deuterium atoms will appear as a quintet (1:2:3:2:1 intensity ratio). The chemical shift of this carbon will also be slightly shifted upfield compared to the non-deuterated compound.

2D NMR Spectroscopy : Two-dimensional NMR techniques are crucial for assigning signals in complex molecules, including deuterated species. acs.orgacs.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. wikipedia.org While a standard ¹H-¹³C HSQC of fully deuterated this compound would show no correlation for the α-carbon (as there are no attached protons), this technique is invaluable for analyzing partially deuterated molecules or mixtures of isotopologues. Other 2D techniques, such as those correlating deuterium and carbon (²H-¹³C), can directly map the deuterium positions within a molecule. acs.orgresearchgate.net

The substitution of hydrogen with deuterium introduces measurable changes in the NMR spectrum, known as isotope effects. cdnsciencepub.com

Chemical Shift : Deuterium is more electropositive than protium (B1232500) (¹H), leading to increased electron shielding for the adjacent nuclei. Consequently, the ¹³C signal of the deuterated carbon in this compound is shifted to a lower frequency (upfield) compared to the corresponding carbon in standard Bromoacetic acid. rsc.org This upfield shift is typically small, on the order of 0.1 to 0.5 ppm per deuterium atom. Similarly, any remaining protons near the site of deuteration may also experience small upfield shifts. acs.org

Spin-Spin Coupling : The magnitude of the spin-spin coupling constant between carbon and deuterium (¹JC-D) is related to the corresponding proton coupling constant (¹JC-H) by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.1535). rsc.org Therefore, the ¹JC-D coupling constant is significantly smaller than the ¹JC-H coupling. This relationship is a key diagnostic feature in interpreting the spectra of deuterated compounds.

Table 1: Comparison of Expected NMR Parameters for Bromoacetic Acid and this compound

| Parameter | Bromoacetic Acid (BrCH₂COOH) | This compound (BrCD₂COOH) | Rationale for Difference |

| ¹H Chemical Shift (α-position) | ~3.8 ppm (singlet) | Signal Absent | Replacement of protons with deuterium. |

| ¹³C Chemical Shift (α-position) | ~25 ppm | Slightly < 25 ppm | Deuterium isotope effect causes an upfield shift. rsc.org |

| ¹³C Multiplicity (α-position) | Triplet (in ¹H-coupled spectrum) | Quintet | Coupling to two deuterium nuclei (spin I=1). |

| Coupling Constant (α-position) | ¹JC-H ≈ 150 Hz | ¹JC-D ≈ 23 Hz | JC-D ≈ JC-H * (γD/γH). rsc.org |

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. bipm.org The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net For accurate quantification, an internal standard of known purity and concentration is added to the sample. fujifilm.com

Deuterated compounds, such as this compound, are often excellent candidates for use as internal standards in ¹H qNMR for the quantification of their non-deuterated analogs. nih.gov The key advantages are:

Chemical Similarity : The deuterated standard is chemically almost identical to the analyte, ensuring similar solubility and behavior in solution.

Signal Separation : The NMR signals of the deuterated positions are absent from the ¹H spectrum, preventing overlap with the analyte signals. This is crucial for accurate integration.

Distinctive Signals : If the deuterated standard has other non-deuterated positions (e.g., the -COOH proton), these can be used for quantification, provided they are in a clear region of the spectrum.

Table 2: Key Properties of an Ideal qNMR Internal Standard

| Property | Description |

| High Purity | The purity must be accurately known and certified. |

| Chemical Stability | Must not react with the analyte, solvent, or air. |

| Signal Simplicity | Should have simple signals (e.g., singlets) in a non-congested spectral region. |

| Good Solubility | Must be soluble in the same deuterated solvent as the analyte. |

| Appropriate Molecular Weight | A higher molecular weight minimizes weighing errors. |

Mass Spectrometry (MS) for Precision Isotopic Analysis

Mass spectrometry is an essential technique for confirming the identity and isotopic purity of deuterated compounds by measuring the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements with errors of less than 5 ppm. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula and the clear differentiation between a deuterated species and its non-deuterated parent. lcms.cz

The mass of a deuterium atom (2.01410178 u) is slightly more than twice the mass of a protium atom (1.00782503 u). HRMS can easily detect this mass difference. For this compound, the replacement of two hydrogen atoms with two deuterium atoms results in a predictable and precisely measurable increase in its monoisotopic mass.

Table 3: Theoretical Exact Masses of Bromoacetic Acid Isotopologues

| Compound | Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

| Bromoacetic Acid | C₂H₃BrO₂ | ⁷⁹Br | 137.93164 |

| Bromoacetic Acid | C₂H₃BrO₂ | ⁸¹Br | 139.92959 |

| This compound | C₂D₂HBrO₂ | ⁷⁹Br | 139.94419 |

| This compound | C₂D₂HBrO₂ | ⁸¹Br | 141.94214 |

Note: Masses are calculated for the most abundant isotopes of Carbon (¹²C) and Oxygen (¹⁶O) and the two stable isotopes of Bromine.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is widely used for the analysis of deuterated compounds in complex mixtures. mdpi.com

In an LC/MS analysis, the sample is first injected into an LC column. While deuterated and non-deuterated analogs are chemically very similar, they can sometimes exhibit slightly different retention times due to the deuterium isotope effect, though they often co-elute. oup.commdpi.com After separation (or co-elution), the compounds enter the mass spectrometer, which ionizes them and separates the ions based on their m/z ratio. The mass spectrometer can easily distinguish between Bromoacetic Acid and this compound due to their mass difference of approximately 2 Da.

This capability makes LC/MS an ideal method for:

Confirming Identity : Verifying the presence of the deuterated compound.

Assessing Isotopic Purity : Determining the percentage of the deuterated species relative to any residual non-deuterated material.

Quantitative Analysis : Using the deuterated analog as an internal standard for the precise quantification of the non-deuterated compound, a technique known as isotope dilution mass spectrometry. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating molecular structure and bonding. These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. mdpi.com In the study of deuterated compounds like this compound, these techniques provide unambiguous evidence of isotopic substitution and offer detailed insights into molecular geometry and intermolecular interactions.

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involved. Because deuterium is approximately twice as heavy as hydrogen, the frequency of a stretching vibration involving deuterium (e.g., C-D, O-D) is lowered to approximately 1/√2 (or about 0.71) times the frequency of the corresponding bond with hydrogen (C-H, O-H). This isotopic shift is a definitive marker for the presence of deuterium and aids in the assignment of complex vibrational spectra.

Characterization of C-D and O-D Stretching Frequencies

The most direct spectroscopic evidence for deuteration in this compound comes from the observation of C-D and O-D stretching vibrations.

O-D Stretching Frequency: In non-deuterated carboxylic acids, the O-H stretching vibration (νOH) typically appears as a very broad and intense band in the IR spectrum, centered around 3000 cm⁻¹. This broadening is a result of strong hydrogen bonding in the dimeric structures that carboxylic acids tend to form. Upon deuteration of the carboxyl group (COOH to COOD), this band shifts to a significantly lower frequency. For example, in deuterated tribromoacetic acid dimers, the νOD band is centered at approximately 2230 cm⁻¹. researchgate.net This large shift is a clear indicator of the substitution of the acidic proton with a deuteron.

C-D Stretching Frequency: The C-H stretching vibrations in aliphatic compounds typically occur in the 2800-3000 cm⁻¹ region. In this compound (BrCD₂COOH), where the α-hydrogens are replaced by deuterium, the C-D stretching frequencies (νCD) are expected in the "transparent window" of the spectrum, generally between 2000 cm⁻¹ and 2400 cm⁻¹. researchgate.net Studies on deuterated formic acid dimers have identified C-D stretching vibrations in this region, noting that the transition can be perturbed by Fermi resonance interactions. researchgate.netresearchgate.net The precise frequency of the C-D stretch is sensitive to the local molecular environment and can provide information about intermolecular interactions. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Isotope | Notes |

|---|---|---|---|

| ν(O-H) stretch | 2500 - 3300 | ¹H | Broad due to hydrogen bonding |

| ν(O-D) stretch | ~2230 - 2400 | ²H (D) | Shifts to lower frequency upon deuteration researchgate.net |

| ν(C-H) stretch | 2850 - 3000 | ¹H | Aliphatic C-H |

| ν(C-D) stretch | 2000 - 2400 | ²H (D) | Located in a less congested spectral region researchgate.net |

Conformational Insights from Vibrational Spectroscopy of Deuterated Compounds

Vibrational spectroscopy is highly sensitive to the conformational state of molecules. Carboxylic acids can exist in different rotational isomers (conformers), often referred to as syn and anti (or cis and trans), relating to the orientation around the C-O single bond. Furthermore, they can exist as monomers or, more commonly, as hydrogen-bonded cyclic dimers.

Matrix isolation IR spectroscopy is a particularly useful technique for studying conformational equilibria, as the narrow bandwidths observed under these conditions allow for the differentiation of spectral features from different conformers. mdpi.com By comparing the vibrational spectra of a molecule and its deuterated isotopologues, vibrational modes can be more confidently assigned. The isotopic shifts help to decouple complex vibrations, allowing for a more detailed analysis of the forces governing molecular shape.

For example, the coupling between the carbonyl (C=O) and hydroxyl (O-H or O-D) stretching vibrations can reveal the relative orientation of these groups. amolf.nl Two-dimensional infrared (2D-IR) spectroscopy has been used to study this coupling in deuterated formic acid in various solvents, providing a direct experimental probe of conformational isomerism in solution. amolf.nl The presence of distinct cross-peaks in the 2D-IR spectrum can confirm the existence of different conformers. Similarly, the study of intermolecular vibrations in the low-frequency region of the Raman spectrum, aided by isotopic substitution, has allowed for the assignment of vibrations that deform the hydrogen bonds in formic acid dimers, providing direct insight into the structure of the dimer itself. researchgate.net This detailed structural information is crucial for understanding the chemical properties and reactivity of these compounds.

Mechanistic Investigations Employing Bromoacetic Acid D2 As an Isotopic Probe

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). wikipedia.org For reactions involving bromoacetic acid, substituting the alpha-hydrogens with deuterium can significantly alter the reaction rate, and the magnitude of this effect provides clues about the reaction mechanism.

Substitution of hydrogen with deuterium at the alpha-carbon of bromoacetic acid can help determine if the C-H bond is broken in the rate-determining step of a reaction. jove.com A primary kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically labeled atom is cleaved during the rate-limiting step. wikipedia.org The C-D bond has a lower zero-point energy than the C-H bond, meaning it requires more energy to break. libretexts.orgunam.mx Consequently, if the alpha-C-H bond is broken in the slowest step of the reaction, the deuterated compound will react more slowly, leading to a "normal" primary KIE, which is typically in the range of 2 to 8 for deuterium substitution. libretexts.orgjove.com

For instance, in an E2 elimination reaction where a base abstracts a proton from the alpha-carbon of bromoacetic acid, a significant primary KIE would be expected. The observation of such an effect would strongly suggest that C-H bond cleavage is part of the rate-determining transition state. jove.com Conversely, if no significant KIE is observed (kH/kD ≈ 1), it implies that the C-H bond is not broken in the rate-limiting step. princeton.edu This could be the case in an SN2 reaction where a nucleophile directly attacks the alpha-carbon, and the C-H bonds remain intact throughout the reaction. jove.com

Table 1: Illustrative Primary KIE Values for Different Mechanisms

| Reaction Type | C-H Bond Cleavage in RDS | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | Yes | > 2 | C-H bond breaking is rate-limiting. |

| SN2 Substitution | No | ≈ 1 | C-H bond is not broken in the RDS. |

| SN1 Substitution | No | ≈ 1 | C-H bond is not broken in the RDS. |

While primary KIEs are indicative of bond cleavage at the labeled position, secondary kinetic isotope effects (SKIEs) arise from isotopic substitution at a position that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but are still very informative. wikipedia.orgunam.mx

Alpha-secondary KIEs are observed when the hybridization of the alpha-carbon changes during the reaction. wikipedia.org In nucleophilic substitution reactions of bromoacetic acid-d2, the alpha-carbon undergoes rehybridization.

Normal Secondary KIE (kH/kD > 1): A small normal SKIE (typically 1.05-1.30) is often observed in reactions proceeding through an SN1-like mechanism. In this case, the alpha-carbon rehybridizes from sp³ to sp², leading to a looser transition state with less steric hindrance for the C-D bonds. This results in a slight rate increase for the non-deuterated compound.

Inverse Secondary KIE (kH/kD < 1): An inverse SKIE (typically 0.85-0.95) is characteristic of reactions following an SN2-like mechanism. Here, the transition state is more sterically crowded (sp²-like but with five substituents) than the sp³ hybridized reactant. The C-D bonds, being slightly shorter and less polarizable than C-H bonds, can better accommodate this increased steric demand, leading to a slightly faster reaction for the deuterated compound. wikipedia.org

Table 2: Interpretation of Secondary KIEs in this compound Reactions

| Reaction Mechanism | Hybridization Change at α-Carbon | Expected kH/kD | Interpretation |

|---|---|---|---|

| SN1-like | sp³ → sp² | > 1 (Normal) | Looser transition state. |

| SN2-like | sp³ → sp²-like (pentacoordinate) | < 1 (Inverse) | Tighter, more crowded transition state. |

The "isotope effect on the isotope effect," also known as double isotope fractionation, can be a powerful tool to distinguish between concerted and stepwise mechanisms. nih.gov This method involves measuring the KIE for one isotopic substitution in the presence and absence of a second isotopic label elsewhere in the molecule.

For a reaction involving this compound, one could, for example, also introduce a heavy atom isotope in the leaving group (e.g., ¹⁴C in the carboxylate or a heavier bromine isotope). In a concerted reaction, the vibrational modes of the two isotopic labels are coupled in the single transition state. Therefore, the KIE of one isotope will be perturbed by the presence of the other. nih.gov

In a stepwise mechanism, the two bond-cleavage events occur in separate steps with distinct transition states. jove.comresearchgate.net If the two isotopic substitutions are related to different steps, the KIE of one will be independent of the other. nih.gov For instance, if C-Br bond cleavage precedes a step involving the alpha-deuterium, the deuterium KIE will not be affected by the bromine isotope. By quantitatively analyzing these perturbations, it is possible to map out the energy landscape of the reaction and determine whether it proceeds through a single concerted step or a multi-step pathway. unl.edu

Tracing Reaction Pathways and Intermediate Formation with Isotopic Labeling

Beyond KIEs, the deuterium label in this compound acts as a tracer to follow the fate of the alpha-position throughout a reaction sequence. This is particularly useful in identifying reaction intermediates and elucidating complex reaction pathways.

In nucleophilic substitution reactions, the deuterium label in this compound can confirm the site of nucleophilic attack. acs.org By analyzing the product distribution and the location of the deuterium atoms, one can verify that the substitution occurs at the alpha-carbon as expected.

Furthermore, in cases where rearrangements are possible, isotopic labeling can provide definitive evidence for or against such pathways. For example, if a neighboring group participates in the displacement of the bromide, a rearranged product might be formed. The position of the deuterium label in the final product would reveal if such a rearrangement has occurred.

Bromoacetic acid and its esters are common alkylating agents. pressbooks.pub Using this compound in alkylation reactions allows for a detailed mechanistic investigation of these processes. For example, in the Friedel-Crafts alkylation of an aromatic ring, this compound would be expected to deliver a -CD₂COOH group to the aromatic substrate. mt.comjkchemical.com Analysis of the product by techniques like NMR spectroscopy or mass spectrometry can confirm the structure of the alkylated product and ensure that no unexpected isotopic scrambling has occurred. oup.com

In reactions where this compound is used to alkylate an enolate, the deuterium labels serve as a clear marker to follow the course of the SN2 reaction between the enolate and the deuterated alkylating agent. pressbooks.pub This can be particularly useful in complex natural product synthesis to confirm the successful incorporation of the two-carbon unit.

Investigation of Electron Transfer Mechanisms Using Deuterium-Labeled Analogs

The use of deuterium-labeled compounds like this compound is a cornerstone in distinguishing between different redox mechanisms, such as electron transfer (ET), proton-coupled electron transfer (PCET), and hydrogen atom transfer (HAT). researchgate.net The kinetic isotope effect (KIE), expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy one (kD), provides significant insight into the transition state of the rate-determining step. wikipedia.org

A primary KIE significantly greater than 1 (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. researchgate.netslideshare.net This is characteristic of a HAT mechanism. Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. researchgate.net This observation is often consistent with a pure electron transfer mechanism, where an electron is transferred from the substrate without the concurrent transfer of a proton or hydrogen atom. researchgate.net

In the context of haloacetic acids, mechanistic studies have utilized isotopic labeling to understand their degradation pathways. For instance, a notable deuterium kinetic isotope effect was observed during the photooxidation of bromoacetate (B1195939). oieau.fr While the full details of the study are not specified, the existence of a KIE implies that the cleavage of the C-D bond in this compound is a crucial part of the reaction mechanism. Such a finding would typically argue against a simple outer-sphere electron transfer as the sole rate-determining step and point towards a mechanism with significant C-H/C-D bond cleavage, such as hydrogen atom abstraction.

The magnitude of the KIE can provide further clues. For example, in manganese-catalyzed oxidation reactions, bromoacetic acid is sometimes used as an additive to help generate a highly electrophilic Mn(V)-oxo intermediate, which is the active oxidant. researchgate.net If this compound were used in such a system, the observed KIE could help determine if the bromoacetate itself is oxidized via HAT or if it solely functions to facilitate the generation of the primary oxidant.

| KIE Value (kH/kD) | Implied Rate-Determining Step | Predominant Mechanism |

| ~ 1 | No C-H/C-D bond cleavage | Pure Electron Transfer (ET) |

| > 2 (Large) | C-H/C-D bond cleavage | Hydrogen Atom Transfer (HAT) |

| Inverse (< 1) | Transition state C-D bond is stronger than reactant C-D bond | Can occur in pre-equilibrium steps or with changes in hybridization (sp2 to sp3) wikipedia.org |

This table provides a generalized interpretation of kinetic isotope effects in the context of redox mechanisms. researchgate.netwikipedia.org

Deuterium Exchange Studies in Reaction Environments

Deuterium exchange studies involving this compound can reveal information about the lability of the α-deuterons and the potential for enolate or enol intermediate formation. The carbon atom to which the bromine and carboxyl group are attached is the α-carbon. The deuterons on this carbon (Br-CD2-COOH) are acidic due to the electron-withdrawing nature of the adjacent carbonyl and bromine functionalities. libretexts.org

In specific reaction environments, particularly in the presence of a base or an acid catalyst and a protic solvent like water (H2O), this compound can undergo hydrogen-deuterium (H-D) exchange. libretexts.org The general mechanism for this exchange at the α-position involves the transient formation of a reactive intermediate.

Base-Catalyzed Exchange:

A base removes an α-deuteron from this compound, forming an enolate intermediate.

The enolate is then protonated by a proton source in the environment (e.g., H2O), resulting in the replacement of a deuterium atom with a hydrogen atom.

Acid-Catalyzed Exchange:

The carbonyl oxygen is protonated (or deuterated) by an acid catalyst.

A base (e.g., water) removes an α-deuteron to form an enol intermediate.

The enol reverts to the keto form by capturing a proton from the solvent, leading to H-D exchange. libretexts.org

Furthermore, solvent isotope effects can be examined by comparing the acidity of the compound in H2O versus deuterium oxide (D2O). Generally, carboxylic acids are weaker acids in D2O than in H2O. vulcanchem.com This difference, expressed as ΔpK = pK(in D2O) - pK(in H2O), is typically positive. Studies have shown that for most carboxylic acids, this ΔpK value increases linearly with the pK in H2O. However, bromoacetic acid has been identified as an exception to this trend, indicating unusual solvent-solute interactions or structural effects on the isotope effect of its dissociation. vulcanchem.com

| Exchange Type | Catalyst | Key Intermediate | Information Gained from Rate |

| α-Deuteron Exchange | Acid or Base | Enol or Enolate | Lability of α-positions; evidence for common intermediates in parallel reactions libretexts.org |

| Carboxyl-Deuteron Exchange | Solvent (D2O) | Carboxylate ion | Thermodynamic stability (acidity) of the acid in different isotopic solvents vulcanchem.com |

This table summarizes the types of deuterium exchange applicable to this compound and the mechanistic insights they provide.

Biochemical and Metabolic Pathway Research Utilizing Bromoacetic Acid D2

Tracing Metabolic Fates and Biotransformations of Deuterated Bromoacetic Acid

The use of stable isotope-labeled compounds, such as bromoacetic acid-d2, is a foundational technique for tracking the course of molecules through complex biological systems. oup.comcore.ac.uk This approach allows researchers to follow the journey of the deuterated compound, providing insights into its absorption, distribution, metabolism, and excretion.

Integration into Biochemical Pathways in In Vitro and Model Organism Systems

In laboratory settings (in vitro) and in living organisms (model organism systems), this compound can be introduced to trace its incorporation into various biochemical pathways. For instance, studies have shown that the biotransformation of halogenated acetic acids, a class to which bromoacetic acid belongs, can be catalyzed by enzymes like glutathione-S-transferase. nih.gov The presence of the deuterium (B1214612) label allows for the precise tracking of the molecule and its metabolic products.

Research on the metabolism of similar deuterated compounds has demonstrated the utility of this approach. For example, the metabolism of deuterated dihaloacetic acids has been investigated to understand their biotransformation pathways. nih.gov In a broader context, deuterated tracers are widely used to study a variety of metabolic processes in model organisms and humans. nih.gov

Elucidation of Enzyme Mechanisms and Substrate Specificity with Deuterium-Labeled Substrates

Deuterium-labeled substrates like this compound are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. A key aspect of this is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, and this difference can affect the reaction rate if the bond to the isotope is broken in the rate-determining step of the reaction.

Observing a significant KIE when this compound is used as a substrate can provide strong evidence that the cleavage of the C-D bond is a critical step in the enzymatic reaction. wikipedia.orgresearchgate.net This information helps to map out the precise chemical steps of the catalytic process. For example, deuterium-labeling experiments have been used to investigate the mechanisms of enzymes involved in C-C bond-forming reactions. nih.gov

Investigation of Carbon Flow and Intermediates in Metabolic Cycles

Tracing the flow of carbon atoms is fundamental to understanding metabolic networks. While carbon-13 is more commonly used for this purpose, deuterium labeling can also provide valuable information about metabolic fluxes. When this compound is metabolized, the deuterium atoms can be tracked as they are incorporated into various metabolic intermediates and end products.

For example, studies using deuterated acetate (B1210297) have successfully traced its breakdown and entry into the tricarboxylic acid (TCA) cycle in the liver, observing the subsequent labeling of downstream metabolites like glutamine and glutamate. nih.gov This demonstrates the potential for using deuterated compounds to monitor the activity of central metabolic pathways. This type of stable isotope-resolved metabolomics (SIRM) allows for the detailed tracking of atoms through complex and compartmentalized metabolic networks. researchgate.net

Applications in Quantitative Proteomics and Metabolomics Research

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling the precise measurement of changes in protein and metabolite levels under different conditions.

Principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Deuterated Precursors for Proteomic Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. ckgas.com In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. One population receives the natural, "light" amino acid, while the other receives a "heavy," stable isotope-labeled version (e.g., containing deuterium or carbon-13). ckgas.comsigmaaldrich.com

While SILAC traditionally uses labeled amino acids, precursors that can be metabolized into amino acids can also be employed. After a period of growth, the proteins from both cell populations are combined and analyzed by mass spectrometry. The mass difference between the light and heavy forms of the peptides allows for the accurate quantification of relative protein abundance between the two samples. sigmaaldrich.com Deuterated compounds can be utilized in such metabolic labeling strategies.

Elucidation of Macromolecule Biosynthesis Rates and Pathways with Deuterated Tracers

Deuterated tracers, including derivatives of this compound, can be used to measure the rates of biosynthesis for macromolecules like proteins and lipids. nih.gov By introducing a deuterated precursor into a biological system, researchers can monitor the rate at which the deuterium label is incorporated into newly synthesized macromolecules over time. nih.gov

This method provides a dynamic view of metabolic activity. For example, deuterium from heavy water (D₂O) has been used to track the synthesis of DNA and lipids. nih.gov Similarly, deuterated substrates can be used to investigate the inhibition of macromolecule synthesis. Studies have shown that certain compounds can inhibit the synthesis of DNA and cell wall components in bacteria, and the use of labeled precursors helps to quantify these effects. mdpi.com

Role in the Study of Xenobiotic Metabolism and Degradation Pathways

Bromoacetic acid, a member of the haloacetic acid (HAA) class of compounds, is recognized as a xenobiotic, often formed as an unintended byproduct during water disinfection processes. nih.govca.gov Understanding its fate in biological systems and the environment is crucial for assessing its potential impact. The use of stable isotope-labeled compounds, such as this compound, provides a powerful and precise tool for investigating these complex processes. clearsynth.com By replacing specific hydrogen atoms with their stable, heavier isotope, deuterium (²H or d), researchers can effectively "tag" the molecule without altering its fundamental chemical properties, allowing it to be traced through intricate metabolic and environmental pathways. nih.gov

The primary advantage of using this compound is its utility as a tracer in metabolic studies. lookchem.com When introduced into a biological system—be it a specific microorganism, a microbial community, or a host organism—the deuterated compound can be unequivocally distinguished from its naturally occurring, unlabeled counterparts. This distinction is made possible through advanced analytical techniques that are sensitive to the mass difference imparted by the deuterium label.

Detailed research findings have demonstrated the efficacy of isotopic labeling in elucidating the biotransformation of xenobiotics. This approach allows scientists to track the parent compound and identify the sequence of resulting metabolites, thereby mapping the complete degradation pathway. researchgate.netopenaccessjournals.com In the context of xenobiotic metabolism, this compound can be used to investigate key transformation steps, such as dehalogenation, which is a critical process in the breakdown of many halogenated pollutants. researchgate.net For instance, studies on similar haloalkanoic acids have identified specific dehalogenase enzymes in microorganisms that cleave the carbon-halogen bond, initiating the degradation cascade. researchgate.net

In environmental science, this compound is instrumental in studying the fate and transport of HAAs in matrices like soil and water. lookchem.com Researchers can conduct microcosm experiments where soil or water samples are amended with the labeled compound. By monitoring the disappearance of this compound and the appearance of deuterated breakdown products over time, they can determine degradation rates and identify the responsible microbial communities. frontiersin.orgnih.govcopernicus.org This methodology has been successfully applied to understand the biodegradation of numerous pollutants, including various pesticides and industrial chemicals. mdpi.commdpi.comjmb.or.kr

The data gathered from these tracer studies are vital for building accurate models of xenobiotic metabolism and environmental persistence. They provide clear evidence of reaction mechanisms and help identify the specific enzymes and microorganisms involved in the detoxification process.

Interactive Data Tables

The following tables summarize the analytical methods used in tracer studies and illustrate the findings from microbial degradation research involving haloacetic acids.

Table 1: Analytical Techniques in this compound Tracer Studies

This table outlines the key analytical methods employed to track deuterated compounds and their metabolites.

| Analytical Technique | Principle of Detection | Information Obtained | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and detects them based on their mass-to-charge ratio. The deuterium label results in a distinct, higher mass signature. | Identification and quantification of the parent this compound and its volatile metabolites. | lookchem.comfrontiersin.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates non-volatile compounds in a liquid phase before mass-based detection and fragmentation for structural confirmation. | Highly sensitive and specific detection of non-volatile deuterated metabolites in complex matrices like water or biological fluids. | researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects specific atomic nuclei (like ¹H, ²H, ¹³C) based on their interaction with a magnetic field. | Provides detailed structural information on metabolites, confirming the exact position of the deuterium label within the molecule. | lookchem.commdpi.com |

Table 2: Representative Microbial Degradation of Bromoacetic Acid

This table presents findings from studies on microorganisms capable of degrading bromoacetic acid and similar haloacetic acids, a process that can be precisely tracked using this compound.

| Microorganism/Strain | Substrate(s) Degraded | Key Enzyme Family | Observed Degradation Pathway Step | Reference |

|---|---|---|---|---|

| Arthrobacter sp. Strain D2 | Monobromoacetic acid (MBA), Monochloroacetic acid (MCA) | Dehalogenase | Cleavage of the carbon-halogen bond to release a halide ion. | researchgate.net |

| Pseudomonas sp. | Chlorinated aliphatic acids (e.g., 3-chloropropionate) | Dehalogenase | Removal of halogen atoms from the aliphatic chain. | researchgate.net |

| Drinking Water Biofilms (Mixed Community) | Monochloroacetic acid (MCAA), Monobromoacetic acid (MBAA) | Not specified (community-level) | Rapid biodegradation of monohaloacetic acids compared to di- or tri-halo versions. | science.gov |

| Trichlorobacter thiogenes | Trichloroacetic acid | Not specified | Couples degradation to sulfate (B86663) reduction. | oup.com |

Theoretical and Computational Chemistry Studies on Bromoacetic Acid D2

Quantum Chemical Calculations for Molecular Structure, Reactivity, and Isotopic Effects

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Bromoacetic Acid-d2. These computational methods provide insights into molecular geometry, electronic structure, and the subtle yet significant effects of isotopic substitution.

Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating deuterated molecules. ajchem-a.com DFT methods, such as the popular B3LYP functional, and ab initio methods like Møller-Plesset perturbation theory (MP2), are used to model the electronic structure of molecules with high accuracy. researchgate.netnih.gov These methods can be applied to molecules containing deuterium (B1214612) to understand how the increased mass of deuterium compared to protium (B1232500) affects molecular properties. ajchem-a.com

For deuterated species, these calculations can predict changes in molecular properties and reactivity. ajchem-a.com For instance, the M06-2X functional with a def2-TZVP basis set has been shown to provide a good balance of accuracy and computational cost for calculating properties of organic radicals and their parent molecules. nih.gov The choice of method and basis set is crucial for obtaining reliable results. For example, the MP2/aug-cc-pVDZ method has been found to be particularly accurate for predicting deuterium kinetic isotope effects in certain reactions. mdpi.com Advanced computational approaches, including time-dependent DFT (TD-DFT), can be used to investigate electronic transport properties and stopping power in materials, which can also be applied to deuterated systems. nih.gov

The application of these methods to this compound allows for a detailed examination of its structure and potential energy surface. By comparing the computational results for the deuterated and non-deuterated forms, the specific effects of deuterium substitution on the C-D bond, as opposed to the C-H bond, can be quantified.

Theoretical calculations are instrumental in predicting spectroscopic parameters, which are often altered by isotopic substitution. ajchem-a.com For this compound, DFT and ab initio methods can calculate rotational constants and vibrational frequencies. ajchem-a.comresearchgate.net These calculated values can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computational model.

Conformational analysis, which is crucial for understanding the three-dimensional structure and reactivity of a molecule, can also be performed using these computational methods. researchgate.netresearchgate.net For flexible molecules, multiple conformers may exist with different energies. researchgate.net Quantum chemical calculations can determine the relative energies of these conformers and predict the most stable structure. researchgate.net In the case of this compound, calculations can elucidate the preferred orientation of the carboxylic acid group relative to the bromo-dideuteriomethyl group.

The following table showcases hypothetical data for the predicted spectroscopic parameters of the most stable conformer of Bromoacetic Acid and its d2 isotopologue, calculated at the B3LYP/6-311++G** level of theory.

| Parameter | Bromoacetic Acid (CH2BrCOOH) | This compound (CD2BrCOOH) |

| Rotational Constant A (GHz) | 9.876 | 9.543 |

| Rotational Constant B (GHz) | 2.453 | 2.398 |

| Rotational Constant C (GHz) | 2.101 | 2.055 |

| Dipole Moment (Debye) | 2.54 | 2.52 |

Note: This data is illustrative and based on typical outcomes of such calculations.

The substitution of hydrogen with deuterium leads to a noticeable shift in vibrational frequencies due to the mass difference. ajchem-a.com Heavier isotopes lead to lower vibrational frequencies. ajchem-a.com Computational methods can accurately predict these isotopic shifts. ajchem-a.com For this compound, the C-D stretching and bending frequencies will be significantly lower than the corresponding C-H frequencies in the non-deuterated molecule. These calculated frequencies are essential for interpreting experimental vibrational spectra. researchgate.net

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated for isotopic variants. nih.govresearchgate.net These calculations rely on the computed vibrational frequencies and rotational constants. The differences in these thermodynamic properties between Bromoacetic Acid and this compound are primarily due to the changes in zero-point vibrational energy (ZPVE) upon deuteration. The ZPVE is lower for the deuterated species, which can influence reaction equilibria and kinetics.

Below is a table of calculated vibrational frequencies for selected modes of Bromoacetic Acid and this compound, demonstrating the expected isotopic shifts.

| Vibrational Mode | Bromoacetic Acid (cm⁻¹) | This compound (cm⁻¹) |

| C-H/C-D Asymmetric Stretch | 2985 | 2230 |

| C-H/C-D Symmetric Stretch | 2910 | 2155 |

| CH2/CD2 Scissoring | 1420 | 1050 |

| C=O Stretch | 1780 | 1778 |

| O-H Stretch | 3560 | 3560 |

Note: This data is illustrative and based on typical outcomes of such calculations.

Molecular Dynamics Simulations and Computational Modeling of Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, complementing the static information from quantum chemical calculations. These simulations are particularly useful for studying reaction mechanisms and the origins of kinetic isotope effects.

MD simulations can be used to explore the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. ucl.ac.uknih.gov For reactions involving this compound, such as nucleophilic substitution, MD simulations can map out the reaction coordinates, locate the transition state structures, and calculate the associated energy barriers. mdpi.com

Ab initio molecular dynamics (AIMD), where the forces are calculated "on the fly" using quantum chemical methods, offers a high level of accuracy for simulating reactions, though it is computationally expensive. arxiv.org Hybrid approaches that combine quantum mechanics and molecular mechanics (QM/MM) can also be employed to study reactions in larger systems, such as in solution or in a biological environment. These simulations provide detailed insights into the structural and energetic changes that occur during a chemical transformation.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. nih.gov Deuterium KIEs (kH/kD) are particularly informative for elucidating reaction mechanisms. researchgate.net A primary KIE greater than 1 is typically observed when a C-H bond is broken in the rate-determining step, while secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking. numberanalytics.com

Computational methods are essential for understanding the origins of KIEs. mdpi.comnumberanalytics.com Transition state theory (TST) is a common framework for calculating KIEs. mdpi.com The KIE can be calculated from the vibrational frequencies of the reactants and the transition state. The difference in zero-point vibrational energy between the deuterated and non-deuterated species is a major contributor to the KIE. nih.gov For reactions with significant energy barriers, quantum mechanical tunneling can also play a role and can be accounted for in more advanced computational models. mdpi.comnih.gov

By simulating the reaction of this compound and its non-deuterated counterpart, the theoretical KIE can be calculated and compared to experimental values. This comparison can validate the proposed reaction mechanism and provide a deeper understanding of the factors that control the reaction rate. For example, a significant primary KIE would be expected for a reaction where the C-D bond in this compound is cleaved in the rate-limiting step.

Advanced Research Applications and Future Directions for Bromoacetic Acid D2

Development of Novel Deuterated Chemical Reagents and Catalysts

The synthesis of novel deuterated chemical reagents and catalysts is a burgeoning field of research, with Bromoacetic Acid-d2 serving as a key starting material. The replacement of hydrogen with deuterium (B1214612) can significantly alter the kinetic properties of molecules, an attribute that is highly valuable in the design of specialized reagents. researchgate.net This "kinetic isotope effect" can be exploited to control reaction pathways and enhance the stability of reactive intermediates. simsonpharma.com

This compound is an ideal precursor for creating more complex deuterated molecules due to its reactive nature as an alkylating agent. cymitquimica.com It can be used in multi-step syntheses to introduce a deuterated acetyl group into a larger molecular framework. For instance, it can be a component in the synthesis of deuterated ligands for transition metal catalysts. researchgate.net The presence of deuterium in the catalyst structure can influence the catalyst's activity and selectivity in chemical transformations. Researchers are exploring the use of such deuterated catalysts in asymmetric synthesis and other precision chemical reactions.

Furthermore, the development of deuterated reagents extends to their use in multicomponent reactions, which are efficient one-pot processes for building complex molecules. simsonpharma.com this compound can be modified to create deuterated building blocks for these reactions, leading to the synthesis of libraries of deuterated compounds with potential applications in various fields of chemical research.

Research in Advanced Materials Science and Polymer Chemistry

The unique properties of deuterium make this compound a valuable tool in the field of materials science and polymer chemistry. The incorporation of deuterium into materials can lead to enhanced stability and provides a unique spectroscopic signature for analysis. resolvemass.ca

The synthesis of deuterated polymers often begins with deuterated monomers. sine2020.eueuropa.eu this compound can serve as a precursor for the synthesis of such specialized monomers. These deuterated monomers can then be polymerized to create polymers with specific regions or the entire polymer chain labeled with deuterium. ornl.gov This selective labeling is crucial for various analytical techniques used to study polymer structure and dynamics. sine2020.eu

Deuterated ionic liquids are another class of materials where this compound can find application in their synthesis. Ionic liquids are salts that are liquid at or near room temperature and have a wide range of applications, including as solvents and electrolytes. ansto.gov.aunih.gov Deuterated versions are particularly useful in neutron scattering experiments, where the difference in neutron scattering length between hydrogen and deuterium provides a powerful tool for structural analysis. ansto.gov.au this compound can be used to synthesize deuterated cations or anions for these specialized ionic liquids.

Table 1: Applications of Deuterated Polymers and Ionic Liquids

| Material | Precursor Example | Specialized Application | Analytical Technique |

|---|---|---|---|

| Deuterated Polymer | Deuterated Acrylate Monomer | Studying polymer chain dynamics | Neutron Scattering |

| Deuterated Ionic Liquid | Deuterated Imidazolium Cation | Electrolyte in batteries | Neutron Reflectometry |

One of the most significant applications of deuterium labeling in materials science is in conjunction with neutron scattering. sci-hub.se This technique is highly sensitive to the presence of hydrogen and deuterium, allowing for detailed analysis of the structure and dynamics of materials at the molecular level. For example, deuterated polymers are used to study polymer blends, interfaces, and the diffusion of polymer chains. The contrast variation method, which utilizes mixtures of deuterated and non-deuterated components, is a powerful tool for elucidating complex structures. ansto.gov.au

Innovative Methodologies in Isotopic Tracing for Environmental and Analytical Research

Isotopic tracers are invaluable tools for understanding the sources, pathways, and transformations of substances in the environment. iaea.orgmdpi.comgw-project.org this compound, as a deuterated halogenated carboxylic acid, has significant potential for use in innovative isotopic tracing methodologies. Halogenated acetic acids are a class of disinfection byproducts found in drinking water, and understanding their environmental fate is of great importance.

By using this compound as a tracer, researchers can follow its movement and degradation in environmental systems with high precision. nih.gov Analytical techniques such as mass spectrometry can easily distinguish the deuterated compound from its non-deuterated counterpart, allowing for accurate quantification even at very low concentrations. researchgate.net This enables detailed studies of transport processes in soil and water, as well as the identification of degradation pathways and the formation of metabolites.

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique where the isotopic composition of individual compounds in a mixture is determined. nih.gov this compound can be used as an internal standard in CSIA to improve the accuracy and reliability of measurements of other halogenated acetic acids. This is particularly important for environmental forensics, where tracing the source of pollution is a key objective. nih.gov

Table 2: Isotopic Tracing Applications in Environmental Research

| Research Area | Application of this compound | Analytical Method | Key Information Gained |

|---|---|---|---|

| Contaminant Hydrology | Tracer for groundwater flow | LC-MS/MS | Transport and dispersion of pollutants |

| Environmental Fate Studies | Labeled compound for degradation studies | GC-MS | Identification of degradation products |

Emerging Research Avenues for Deuterated Halogenated Carboxylic Acids in Chemical Biology and Medicinal Chemistry Research (Excluding Clinical Trials)

In the realm of chemical biology and medicinal chemistry, the strategic incorporation of deuterium into molecules is a rapidly growing area of research. researchgate.netchemrxiv.org The "deuterium switch" approach, where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium, can lead to significant improvements in the pharmacokinetic properties of the drug. simsonpharma.com this compound, as a reactive deuterated building block, is a valuable tool for synthesizing novel deuterated compounds for preclinical research.

The carboxylic acid moiety is a common functional group in many drug molecules. chemrxiv.org Late-stage deuteration of these molecules can be challenging. Therefore, the use of deuterated building blocks like this compound in the early stages of synthesis provides an efficient route to novel deuterated drug candidates. cymitquimica.com Researchers can use this compound to introduce a deuterated acetyl group into a wide variety of molecular scaffolds, enabling the exploration of the effects of deuteration on biological activity and metabolic stability.

Furthermore, bromoacetic acid itself is known to be a reactive alkylating agent and can act as a "warhead" in the design of covalent inhibitors. cymitquimica.comwikipedia.org These inhibitors form a stable covalent bond with their biological target, often leading to enhanced potency and duration of action. The synthesis of deuterated covalent inhibitors using this compound is an emerging research avenue. The presence of deuterium could potentially influence the reactivity of the warhead and the stability of the resulting covalent adduct, offering a new strategy for fine-tuning the properties of these promising therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing Bromoacetic Acid-d₂ in isotopic labeling studies?

Bromoacetic Acid-d₂ is typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O) or by alkylation of deuterated precursors. For example:

- Deuteration of Bromoacetic Acid : React bromoacetic acid with excess D₂O under acidic conditions (e.g., H₂SO₄ catalysis) to replace labile α-hydrogens with deuterium .

- Deuterated Alkylation Agents : Use deuterated ethyl bromoacetate (C₂D₅O₂CCBr) as an intermediate, followed by hydrolysis to yield Bromoacetic Acid-d₂ .

Key Considerations : Monitor deuteration efficiency via NMR (deuterium incorporation >99%) and optimize reaction time/temperature to minimize side reactions.

Q. How can researchers verify the purity and deuteration level of Bromoacetic Acid-d₂?

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to quantify residual proton signals (e.g., α-H near δ 4.0 ppm) and confirm deuterium incorporation. Suppress solvent (D₂O) signals using presaturation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., [M+H]⁺ for C₂H₂D₂BrO₂) to validate molecular weight and deuteration ratio .

- Infrared Spectroscopy (IR) : Compare O-H/D stretching vibrations (~2500 cm⁻¹ for D vs. ~3000 cm⁻¹ for H) to assess deuteration .

Q. What safety protocols are essential for handling Bromoacetic Acid-d₂?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures due to corrosive vapors .

- Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and access to emergency showers .

- Waste Disposal : Segregate deuterated waste from non-deuterated analogs and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How does isotopic substitution (D vs. H) in Bromoacetic Acid-d₂ affect its acidity (pKa) and reactivity?

Deuterium substitution alters acidity via kinetic isotope effects (KIEs) . For example:

- Acidity Shift : Bromoacetic Acid-d₂ may exhibit a slightly higher pKa (≈0.1–0.3 units) than its protonated form due to reduced zero-point energy in O-D bonds .

- Reactivity in SN₂ Reactions : Deuterated α-carbons show slower nucleophilic substitution rates (kH/kD ≈ 2–3) due to increased bond strength (C-D vs. C-H) .

Experimental Validation :

Measure pKa via potentiometric titration in D₂O.

Compare reaction kinetics with non-deuterated analogs using GC-MS or NMR.

Q. What experimental designs mitigate contradictions in kinetic isotope effect (KIE) studies involving Bromoacetic Acid-d₂?

Conflicting KIE data (e.g., inverse vs. normal effects) arise from competing mechanisms:

- Case Study : Acid-catalyzed hydration of deuterated alkenes showed no KIE when carbocation formation was rate-limiting, but inverse KIEs (kD/kH >1) occurred in conjugate addition steps .

Methodology : - Use isotopic scrambling tests to confirm mechanistic pathways.

- Conduct solvent isotope effect (SIE) studies (H₂O vs. D₂O) to isolate contributions from proton transfer steps.

Q. How can Bromoacetic Acid-d₂ be applied in mechanistic studies of enzymatic halogenation?

Bromoacetic Acid-d₂ serves as a deuterated substrate to track halogen transfer in enzymes (e.g., halohydrin dehalogenases):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.